1-(4-Methoxyphenyl)-2-((4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone
Overview
Description
1-(4-Methoxyphenyl)-2-((4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H27N3O4S2 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Methoxyphenyl)-2-((4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone is a complex organic molecule that incorporates both piperazine and thiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.54 g/mol. The structure features a piperazine ring linked to a thiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and piperazine structures. For instance, derivatives of thiazole have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound has been evaluated for its inhibitory effects on these cell lines.
The results indicate that the compound exhibits selective cytotoxicity towards MDA-MB-231 cells with an IC50 value of 1.4 µM, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit various protein kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The presence of the thiazole moiety is often linked to the induction of apoptosis in cancer cells, which may be mediated through mitochondrial pathways.
- Antioxidant Activity : Some studies suggest that thiazole derivatives can scavenge free radicals, providing a protective effect against oxidative stress in cells.
Pharmacological Studies
Pharmacological studies have demonstrated that piperazine derivatives exhibit a range of activities:
- Serotonin Receptor Modulation : Compounds similar to the one have been shown to bind effectively to serotonin receptors (5-HT1A and 5-HT2A), influencing mood and anxiety levels.
Table: Serotonin Receptor Affinity
Compound | Receptor Type | Binding Affinity (Ki) | Reference |
---|---|---|---|
Piperazine Derivative | 5-HT1A | Ki < 10 nM | |
Piperazine Derivative | 5-HT2A | Ki < 20 nM |
Case Studies
Several case studies have documented the therapeutic applications of similar compounds:
- Case Study on Anticancer Activity : A study involving the administration of thiazole-piperazine derivatives showed significant tumor regression in animal models, highlighting their potential for further development as anticancer agents.
- Case Study on Neurological Effects : Research into piperazine derivatives has indicated potential benefits in treating anxiety disorders due to their interaction with serotonin receptors.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-31-21-7-3-18(4-8-21)23(29)17-34-25-26-19(16-33-25)15-24(30)28-13-11-27(12-14-28)20-5-9-22(32-2)10-6-20/h3-10,16H,11-15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMDLFGHVGWCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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